2-(Azidomethyl)benzene-1,4-diol
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Overview
Description
2-(Azidomethyl)benzene-1,4-diol is an organic compound that features both azide and diol functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)benzene-1,4-diol typically involves the diazotransfer reaction, where an amino group is converted into an azide group. For example, the conversion of dopamine into dopamine azide can be achieved using sodium periodate as an oxidizing agent . This reaction is carried out in aqueous conditions and results in the formation of azido-functionalized benzene derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale diazotransfer reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be considered to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving azides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of triazoles in CuAAC reactions.
Scientific Research Applications
2-(Azidomethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in click chemistry.
Biology: Potential use in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)benzene-1,4-diol involves its reactivity due to the presence of both azide and diol groups. The azide group can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes that can insert into C-H bonds or participate in cycloaddition reactions
Comparison with Similar Compounds
2-(Azidomethyl)benzene-1,4-diol can be compared with other dihydroxybenzenes such as:
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
The presence of the azide group in this compound distinguishes it from other dihydroxybenzenes, providing unique reactivity and potential for applications in click chemistry and material science.
List of Similar Compounds
- Catechol
- Resorcinol
- Hydroquinone
Properties
CAS No. |
915018-94-9 |
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Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-(azidomethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7N3O2/c8-10-9-4-5-3-6(11)1-2-7(5)12/h1-3,11-12H,4H2 |
InChI Key |
URTXSFWGWRZNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CN=[N+]=[N-])O |
Origin of Product |
United States |
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